molecular formula C13H15FN4S B2998441 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone CAS No. 477854-43-6

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone

Cat. No.: B2998441
CAS No.: 477854-43-6
M. Wt: 278.35
InChI Key: ULUURUUCUDPYGK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone (CAS 477854-43-6) is a high-purity chemical reagent offered for research and development purposes. This compound features a 1-methyl-1H-imidazole core substituted with an ethylsulfanyl group and an N-(4-fluorophenyl)hydrazone functional group, a structure of significant interest in medicinal chemistry and materials science . The imidazole scaffold is a privileged structure in drug discovery, and derivatives similar to this compound have been investigated for their potential to inhibit protein-protein interactions, such as the HIV-1 integrase and LEDGF/p75 interaction, which is a targeted therapeutic approach for antiviral development . Supplied with a documented purity of >90% , this reagent is intended for use in laboratory research applications only. It is strictly for use in a controlled laboratory setting by qualified professionals. This compound is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUURUUCUDPYGK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially alter the structure and function of the compound’s targets.

Result of Action

Given the diverse biological activities of similar compounds, it is plausible that the compound could induce a variety of molecular and cellular changes.

Biological Activity

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with 4-fluorophenyl hydrazine. The process can be summarized as follows:

  • Starting Materials :
    • 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde
    • 4-Fluorophenyl hydrazine
  • Reaction Conditions :
    • Solvent: Ethanol or methanol
    • Temperature: Reflux conditions for several hours
    • Yield: Typically ranges from 50% to 80%, depending on the reaction conditions and purification methods used.
  • Characterization : The synthesized compound can be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of imidazole derivatives, including the target compound. A notable study reported that derivatives of imidazole demonstrated significant inhibitory effects on various cancer cell lines, particularly prostate cancer cells (PC3). The mechanism is believed to involve inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values in the range of 17.53±7.1917.53\pm 7.19 to 150.50±68.87150.50\pm 68.87 nM against hCA I and hCA II isoforms.
  • Mechanism : The inhibition of CA activity suggests a potential pathway for reducing tumor acidity and enhancing therapeutic efficacy against cancer cells.

Antimicrobial Activity

Imidazole derivatives have also been recognized for their antimicrobial properties. A study focused on hydrazone derivatives indicated that compounds similar to the target compound showed varying degrees of antibacterial and antifungal activities.

Key Findings:

  • Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria, as well as certain fungi.
  • Structure-Activity Relationship (SAR) : Modifications in the hydrazone moiety significantly influenced antimicrobial potency.

Summary Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50 / Effectiveness
AnticancerThis compoundProstate Cancer (PC3)17.53±7.1917.53\pm 7.19 nM to 150.50±68.87150.50\pm 68.87 nM
AntibacterialSimilar HydrazonesVarious Bacterial StrainsVaries by compound
AntifungalSimilar HydrazonesFungal StrainsVaries by compound

Case Study 1: Anticancer Evaluation

A study published in Wiley-VCH evaluated a series of hybrid compounds including those derived from imidazoles for their anticancer properties. The study utilized molecular docking techniques alongside in vitro assays to assess the binding affinity to CA enzymes, revealing promising candidates for further development.

Case Study 2: Antimicrobial Screening

Research conducted on hydrazones derived from imidazole highlighted their potential as antimicrobial agents. The study involved screening against multiple bacterial strains, demonstrating a correlation between structural modifications and increased antibacterial activity.

Comparison with Similar Compounds

Structural Analogs in the Imidazole Family

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde (CAS 1138033-98-3)
  • Structure : Lacks the ethylsulfanyl and hydrazone groups but retains the fluorophenyl moiety directly attached to the imidazole.
  • Properties :
    • Molecular weight: 190.17 g/mol (vs. ~291.34 g/mol for the target compound).
    • Reduced lipophilicity due to absence of the ethylsulfanyl group.
    • Higher electrophilicity at the aldehyde position, making it more reactive in nucleophilic additions .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
  • Structure : Features a methylsulfinyl group at position 2 and a pyridyl-acetamide substituent.
  • Properties :
    • Sulfinyl group improves water solubility compared to ethylsulfanyl.
    • The pyridyl-acetamide moiety introduces additional hydrogen-bonding capacity, enhancing target affinity in kinase inhibition studies .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Pyrazole core with trifluoromethyl and chlorophenylsulfanyl groups.
  • Properties :
    • Trifluoromethyl increases electronegativity and metabolic resistance.
    • Chlorophenylsulfanyl provides stronger σ-electron withdrawal than ethylsulfanyl, altering reactivity in cross-coupling reactions .

Functional Group Comparisons

Hydrazone Derivatives
  • N-(4-Fluorophenyl)hydrazone (Target Compound):
    • Exhibits tautomerism between imine and amine forms, stabilized by conjugation with the fluorophenyl group.
    • IR absorption bands: C=N stretch at ~1600 cm⁻¹; N–H stretch at ~3200 cm⁻¹ .
  • N-(2,4-Difluorophenyl)hydrazinecarbothioamides ():
    • Feature a thioamide group (C=S) with IR absorption at 1243–1258 cm⁻¹.
    • Higher thermal stability due to sulfur’s polarizability compared to the target compound’s hydrazone .
Sulfur-Containing Substituents
Group Example Compound Effect on Properties
Ethylsulfanyl Target compound Moderate lipophilicity (logP ~2.5); susceptible to oxidative metabolism.
Methylsulfinyl Compound in Enhanced solubility (logP ~1.8); chiral center influences stereoselective binding.
Chlorophenylsulfanyl Compound in Increased electron withdrawal; higher reactivity in electrophilic substitutions.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy :
    • The target compound’s aldehyde C=O stretch (~1680 cm⁻¹) is absent in triazole derivatives (e.g., ’s compounds 7–9), confirming structural divergence .
  • X-ray Crystallography :
    • Tools like SHELX and ORTEP-3 () have been critical in resolving tautomeric states and confirming the planar geometry of the imidazole-hydrazone system.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hydrazone derivatives of imidazole carbaldehydes, and how can reaction conditions be optimized?

  • Answer: The synthesis of structurally related hydrazones (e.g., N-(4-fluorophenyl)hydrazones) typically involves condensation of imidazole carbaldehydes with substituted hydrazines. For example, analogous compounds like 1-(4-fluorophenyl)imidazole derivatives are synthesized via stepwise reactions, starting with condensation of precursors (e.g., 4-fluoroaniline) followed by cyclization and functionalization . Optimization includes controlling pH, temperature (often 60–80°C), and solvent polarity (e.g., ethanol or DMF) to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) and elemental analysis validate the structural integrity of this compound?

  • Answer:

  • NMR: 1H^1H NMR should confirm the presence of key groups:
  • Imidazole protons (δ 7.2–8.1 ppm),
  • N-methyl singlet (δ ~3.2 ppm),
  • Ethylsulfanyl protons (δ 1.2–1.4 ppm for CH3_3, 2.5–3.0 ppm for SCH2_2),
  • Aromatic fluorophenyl signals (δ 6.8–7.6 ppm) .
  • IR: Stretching vibrations for C=O (1660–1700 cm1^{-1}), C=N (1600–1640 cm1^{-1}), and S–C (650–700 cm1^{-1}) .
  • Elemental analysis: CHNS data should align with theoretical values (e.g., C14_{14}H15_{15}FN4_4OS requires C: 52.82%, H: 4.75%, N: 17.60%) .

Q. What safety precautions are critical when handling this compound, given its structural analogs?

  • Answer:

  • Hazards: Similar imidazole derivatives exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Precautions: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in sealed containers at 2–8°C .
  • First aid: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, ORTEP-3) resolve ambiguities in the compound’s molecular geometry?

  • Answer:

  • Structure solution: Use direct methods in SHELXS/SHELXD to phase diffraction data. For refinement, SHELXL applies least-squares algorithms to optimize atomic coordinates and thermal parameters .
  • ORTEP-3: Visualize anisotropic displacement parameters to identify disorder or thermal motion in the ethylsulfanyl or fluorophenyl groups .
  • Validation: Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools (e.g., PLATON) .

Q. What strategies address contradictory spectroscopic vs. crystallographic data for this compound?

  • Answer:

  • Scenario: Discrepancies in tautomeric forms (e.g., imidazole ring protonation) observed in NMR (solution state) vs. crystallography (solid state).
  • Resolution:

Perform variable-temperature NMR to detect dynamic equilibria.

Compare DFT-calculated geometries (e.g., Gaussian) with experimental XRD data .

Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .

Q. How can computational modeling predict the compound’s reactivity in pharmacological studies?

  • Answer:

  • Docking studies: Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. The fluorophenyl group may enhance hydrophobic interactions, while the hydrazone moiety could act as a hydrogen-bond donor .
  • ADMET prediction: Tools like SwissADME estimate bioavailability (LogP ~2.5–3.5) and metabolic stability (CYP450 inhibition risk due to sulfur groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.